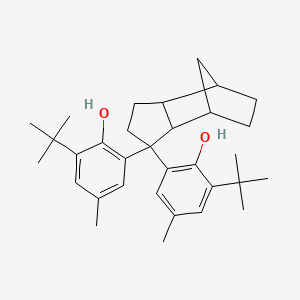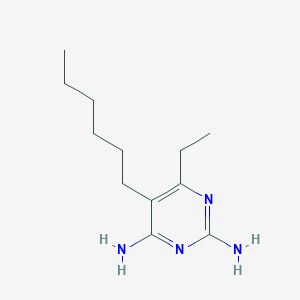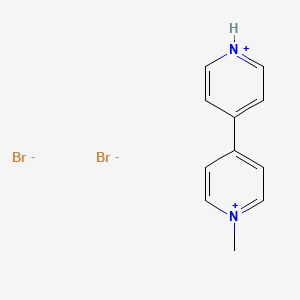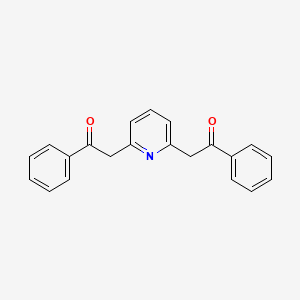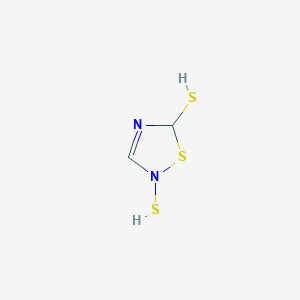
2-Sulfanyl-2,5-dihydro-1,2,4-thiadiazole-5-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Sulfanyl-2,5-dihydro-1,2,4-thiadiazole-5-thiol is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Sulfanyl-2,5-dihydro-1,2,4-thiadiazole-5-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization to form the thiadiazole ring . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to achieve high-quality products .
Analyse Chemischer Reaktionen
Types of Reactions
2-Sulfanyl-2,5-dihydro-1,2,4-thiadiazole-5-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the sulfur or nitrogen atoms within the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles like amines or alcohols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield disulfides, while substitution reactions can produce various functionalized thiadiazole derivatives .
Wissenschaftliche Forschungsanwendungen
2-Sulfanyl-2,5-dihydro-1,2,4-thiadiazole-5-thiol has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Medicine: Research has shown potential for this compound in anticancer and anti-inflammatory drug development.
Industry: It is used in the production of biocides, fungicides, and other agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Sulfanyl-2,5-dihydro-1,2,4-thiadiazole-5-thiol involves its interaction with various molecular targets and pathways. The compound can inhibit enzyme activity by binding to active sites or interacting with essential cofactors. Its antimicrobial activity is often attributed to its ability to disrupt cell membrane integrity or interfere with nucleic acid synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,4-Thiadiazole: Another member of the thiadiazole family with similar biological activities.
2,5-Dimercapto-1,3,4-thiadiazole: Known for its antioxidant properties and use in corrosion inhibitors.
Uniqueness
2-Sulfanyl-2,5-dihydro-1,2,4-thiadiazole-5-thiol is unique due to its dual thiol groups, which enhance its reactivity and potential for forming disulfide bonds. This structural feature distinguishes it from other thiadiazoles and contributes to its diverse applications in various fields .
Eigenschaften
CAS-Nummer |
37082-92-1 |
|---|---|
Molekularformel |
C2H4N2S3 |
Molekulargewicht |
152.3 g/mol |
IUPAC-Name |
2-sulfanyl-5H-1,2,4-thiadiazole-5-thiol |
InChI |
InChI=1S/C2H4N2S3/c5-2-3-1-4(6)7-2/h1-2,5-6H |
InChI-Schlüssel |
RLBGAEYWZMIAOO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(SN1S)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-Diethyl-2-methyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14665647.png)
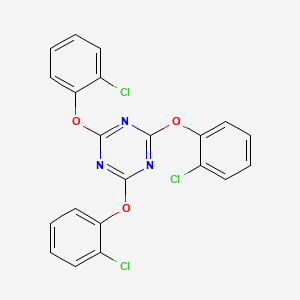
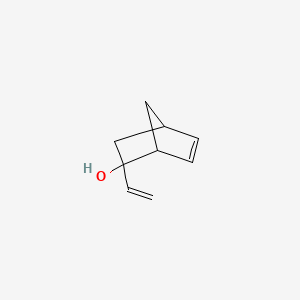
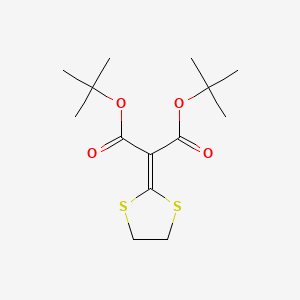
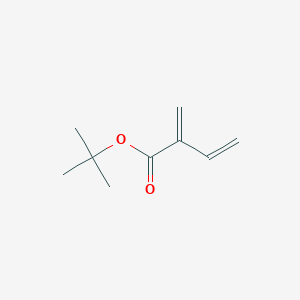
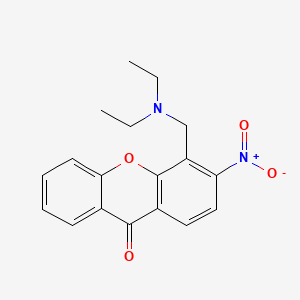
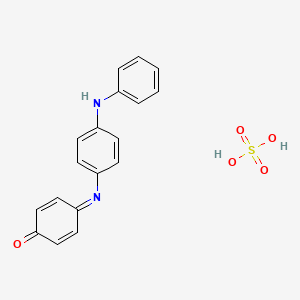
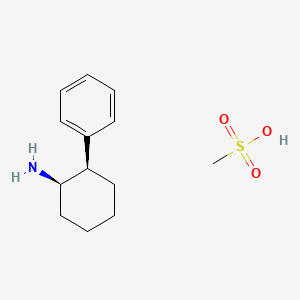
![11-Oxadispiro[4.0.4.1]undecan-1-one](/img/structure/B14665690.png)
